The synthesis of N-(3,5-Dimethylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide involves several steps, and while the exact procedure is not explicitly outlined in the provided papers, the introduction of a gem-dimethyl group at the 6-position of the morpholin-2-one core was crucial for enhancing plasma stability. [] This modification addresses a significant limitation of initial 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which exhibited low plasmatic stability.
While specific data on physical and chemical properties are not available in the provided literature, the incorporation of a gem-dimethyl group at the 6-position of the morpholin-2-one core significantly improved the plasma stability of N-(3,5-dimethylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide. [] This suggests that the modification likely alters the compound's lipophilicity, metabolic susceptibility, or other physicochemical properties influencing its behavior in biological systems.
N-(3,5-dimethylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has shown promising in vitro antifungal activity against a broad spectrum of fungi, including Candida species, molds, and dermatophytes. [] Furthermore, it demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection, significantly reducing fungal load in the kidneys. [] These findings highlight its potential as a lead compound for developing new therapeutic agents against fungal infections.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: